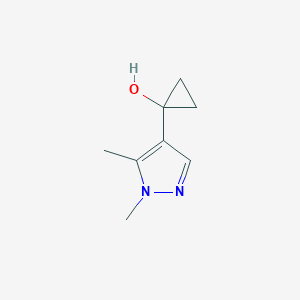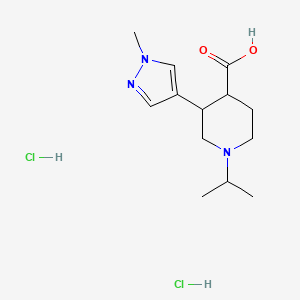
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and piperidine intermediates. Common synthetic routes may involve:
N-alkylation: Alkylation of pyrazole with an appropriate alkyl halide.
Piperidine ring formation: Cyclization reactions to form the piperidine ring.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Salt formation: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring or the pyrazole moiety.
Reduction: Reduction of any ketone or aldehyde groups present.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Ion channels: Affecting the function of ion channels to alter cellular signaling.
相似化合物的比较
Similar Compounds
- 1-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 3-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 1-(Propan-2-yl)piperidine-4-carboxylic acid
Uniqueness
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is unique due to the specific combination of functional groups and its dihydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
属性
分子式 |
C13H23Cl2N3O2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
3-(1-methylpyrazol-4-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-9(2)16-5-4-11(13(17)18)12(8-16)10-6-14-15(3)7-10;;/h6-7,9,11-12H,4-5,8H2,1-3H3,(H,17,18);2*1H |
InChI 键 |
GMAZOFRHMHRJSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


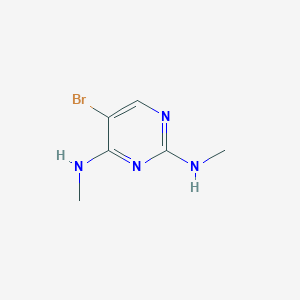
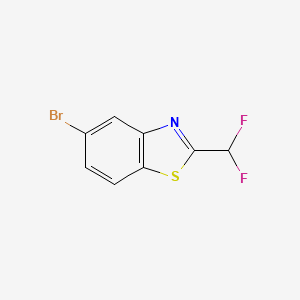
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

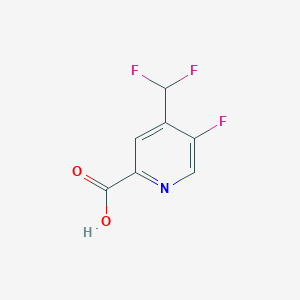
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)
![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)


